molecular formula C16H16F6O3 B1325244 8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid CAS No. 898788-16-4

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid

Cat. No. B1325244
M. Wt: 370.29 g/mol
InChI Key: DRZIJDGACZQXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid (DFMO) is an organic compound that has been the subject of a significant amount of scientific research. It is a derivative of octanoic acid, a medium-chain fatty acid which is naturally occurring in the human body. DFMO has been studied for its potential applications in laboratory experiments and drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

    Organic Light-Emitting Diodes (OLEDs)

    • Application: Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for use in blue organic light-emitting diodes .
    • Method: The compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
    • Results: The electroluminescent (EL) emission maximum of the three N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices was exhibited at 488 nm (for one compound) and 512 nm (for two other compounds) . The device based on one of the compounds displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%), compared to the other two devices .

    Polyimide Films in Integrated Circuit Industry

    • Application: Polyimide films with low dielectric properties and high thermal stability have been widely used in the advanced integrated circuit industry .
    • Method: Researchers have proposed numerous approaches to decrease the dielectric constant of polyimide films, such as the introduction of fluorine-containing groups or chains, rigid non-planar large conjugated structures, alicyclic structures, and porous structures .
    • Results: The dielectric constant (k) of ordinary aromatic polyimide films is 3.2–3.4, which cannot satisfy the requirements of the integrated circuit field for the sustaining decrease in the dielectric constant of dielectric materials (k ≤ 3) .

    Antimicrobial Studies

    • Application: This article reports the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
    • Method: The specific methods of application or experimental procedures are not detailed in the search results .
    • Results: The specific results or outcomes obtained are not detailed in the search results .

    Electroluminescence Properties for Blue Organic Light-Emitting Diodes

    • Application: Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for use in blue organic light-emitting diodes .
    • Method: The compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
    • Results: The electroluminescent (EL) emission maximum of the three N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices was exhibited at 488 nm (for one compound) and 512 nm (for two other compounds) . The device based on one of the compounds displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%), compared to the other two devices .

    Low Dielectric Materials for Integrated Circuit Industry

    • Application: A new fluorene-based bisphenol monomer containing pendant tert-butyl groups was synthesized for low dielectric materials .
    • Method: The resulting poly (aryl ether) was successfully prepared by a mild nucleophilic aromatic substitution reaction using this fluorene-based bisphenol and decafluorobiphenyl .
    • Results: The obtained poly (aryl ether) exhibited good solubility in some low-boiling-point solvents and could be cast into flexible and strong film. It displayed high thermal stability with glass transition temperature at 264 °C and 5% weight loss temperatures at 487 °C in air atmospheres. Moreover, it revealed low dielectric constants with the value of 2.64 at 1 MHz measured for its capacitance .

    Glycosylation in Biochemistry

    • Application: 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature .
    • Method: Various alcoholic acceptors were efficiently glycosylated .
    • Results: The specific results or outcomes obtained are not detailed in the search results .
    • Application: Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized for use in blue organic light-emitting diodes .
    • Method: The compounds possessed high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
    • Results: The electroluminescent (EL) emission maximum of the three N,N-diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds 1–3 was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3). Among them, the 1-based device displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m−2), current efficiency (2.1 cd·A−1), and external quantum efficiency (0.8%), compared to the 2- and 3-based devices .
    • Application: A new fluorene-based bisphenol monomer containing pendant tert-butyl groups was synthesized for low dielectric materials .
    • Method: The resulting poly (aryl ether) (FPAE 3) was successfully prepared by a mild nucleophilic aromatic substitution reaction using this fluorene-based bisphenol and decafluorobiphenyl .
    • Results: The obtained poly (aryl ether) exhibited good solubility in some low-boiling-point solvents and could be cast into flexible and strong film. It displayed high thermal stability with glass transition temperature at 264 °C and 5% weight loss temperatures at 487 °C in air atmospheres. Moreover, it revealed low dielectric constants with the value of 2.64 at 1 MHz measured for its capacitance .

    Glycosylation in Biochemistry

    • Application: 3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate is described as an accessible, stable, and powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature .
    • Method: Various alcoholic acceptors were efficiently glycosylated .
    • Results: The specific results or outcomes obtained are not detailed in the search results .

properties

IUPAC Name

8-[3,5-bis(trifluoromethyl)phenyl]-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F6O3/c17-15(18,19)11-7-10(8-12(9-11)16(20,21)22)13(23)5-3-1-2-4-6-14(24)25/h7-9H,1-6H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZIJDGACZQXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645271
Record name 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Ditrifluoromethylphenyl)-8-oxooctanoic acid

CAS RN

898788-16-4
Record name 8-[3,5-Bis(trifluoromethyl)phenyl]-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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